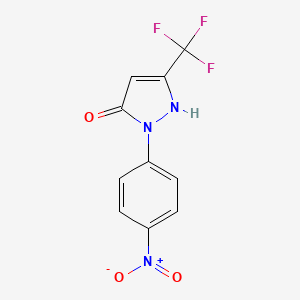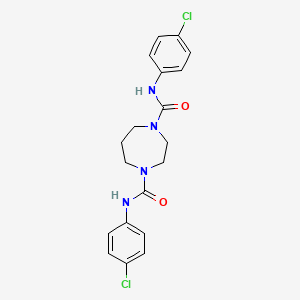
N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide” is a chemical compound . It is also known as "1,4-piperazinedicarboxamide, N1,N4-bis(4-chlorophenyl)-" .
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “this compound” is 393.26700 . Its molecular formula is C18H18Cl2N4O2 .Physical And Chemical Properties Analysis
“this compound” has a density of 1.458g/cm3 . Its boiling point is 668.1ºC at 760 mmHg .Applications De Recherche Scientifique
Chemoselectivity in Catalysis
Research highlights the compound's role in catalysis, demonstrating its effectiveness in chemoselective processes. For instance, studies have shown its utility in the diazodecomposition reactions catalyzed by rhodium(II) acetate, revealing a strong dependence of product distribution on the type of nitrogen-bound substituent (Zaragoza, 1995).
Synthesis of Polyhydroquinoline Derivatives
Another significant application involves its use in promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This process benefits from the compound's properties as a catalyst, leading to high yields and demonstrating its potential in organic synthesis (Goli-Jolodar et al., 2016).
Biomimetic Studies
The compound has also been explored in biomimetic studies, particularly in the synthesis and characterization of novel iron(III) complexes. These studies aim to mimic the function of natural enzymes, providing insights into the role of such compounds in biological systems and their potential therapeutic applications (Mayilmurugan et al., 2008).
Molecular Structure Analysis
Furthermore, the determination of the crystal and molecular structure of related compounds provides a foundational understanding of their chemical behavior. Such studies are crucial for designing drugs and materials with specific properties, highlighting the importance of N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide and its derivatives in scientific research (Bremner et al., 1977).
Safety and Hazards
Propriétés
IUPAC Name |
1-N,4-N-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c20-14-2-6-16(7-3-14)22-18(26)24-10-1-11-25(13-12-24)19(27)23-17-8-4-15(21)5-9-17/h2-9H,1,10-13H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHIWMMPSBFXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824374.png)
![5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2824377.png)

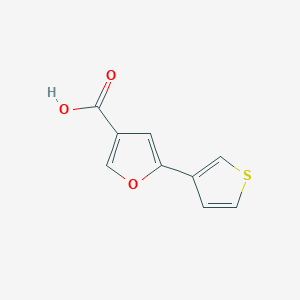
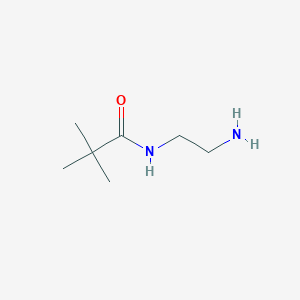
![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)
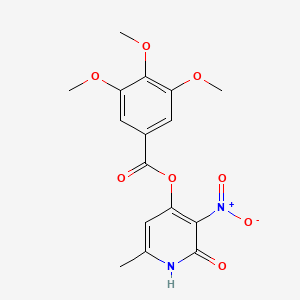
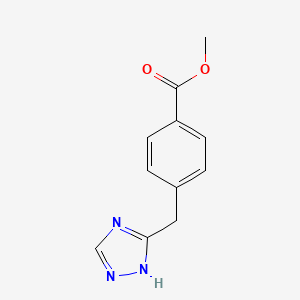
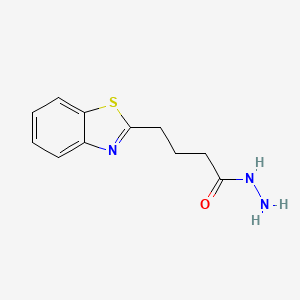
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)
![2-(3-bromophenyl)-N-(3-chlorophenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2824391.png)
